molecular formula C19H18ClN5O2S2 B2631928 7-(Azepan-1-yl)-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene CAS No. 892737-04-1

7-(Azepan-1-yl)-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene

Cat. No.: B2631928
CAS No.: 892737-04-1
M. Wt: 447.96
InChI Key: UNMGAKVISYCXPM-UHFFFAOYSA-N
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Description

7-(Azepan-1-yl)-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaene is a complex organic compound with a unique structure that includes an azepane ring, a chlorobenzenesulfonyl group, and a thia-tetraazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Azepan-1-yl)-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene typically involves multiple steps, starting with the preparation of the azepane ring and the chlorobenzenesulfonyl group. The azepane ring can be synthesized through a cyclization reaction of a suitable precursor, while the chlorobenzenesulfonyl group is introduced via sulfonylation of a chlorobenzene derivative. The final step involves the formation of the thia-tetraazatricyclo framework through a series of cyclization and condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scaling up the production process requires careful consideration of safety and environmental factors.

Chemical Reactions Analysis

Types of Reactions

7-(Azepan-1-yl)-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzenesulfonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

7-(Azepan-1-yl)-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-(Azepan-1-yl)-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Azepan-1-yl)-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaene is unique due to its complex structure, which includes multiple functional groups and rings

Properties

IUPAC Name

7-(azepan-1-yl)-10-(4-chlorophenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2S2/c20-13-5-7-14(8-6-13)29(26,27)19-18-21-17(24-10-3-1-2-4-11-24)16-15(9-12-28-16)25(18)23-22-19/h5-9,12H,1-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMGAKVISYCXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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